3-phenethyl-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione
Description
3-Phenethyl-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a heterocyclic compound featuring a chromeno[2,3-d]pyrimidine-4,5-dione core. This structure is characterized by a fused chromene (benzopyran) and pyrimidine-dione system, substituted at position 3 with a phenethyl group and at position 2 with a thiophen-2-yl moiety. Its synthesis likely follows methods analogous to other chromeno-pyrimidine-diones, involving cyclocondensation or multi-step heterocyclization reactions .
Properties
IUPAC Name |
3-(2-phenylethyl)-2-thiophen-2-ylchromeno[2,3-d]pyrimidine-4,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O3S/c26-20-16-9-4-5-10-17(16)28-22-19(20)23(27)25(13-12-15-7-2-1-3-8-15)21(24-22)18-11-6-14-29-18/h1-11,14H,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYVRFQRZFFPFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=NC3=C(C2=O)C(=O)C4=CC=CC=C4O3)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-phenethyl-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of cyclic compounds containing active methylene groups with thiophen-2-carbaldehyde and malononitrile in a solution of water and ethanol (1:1 ratio) as a three-component system . The reaction is usually carried out under reflux conditions for a few hours to yield the desired product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrimidinedione core exhibits reactivity at positions activated by electron-withdrawing groups. Key observations include:
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Amino group displacement : Reaction with primary amines (e.g., methylamine) at the C4 carbonyl position yields substituted pyrimidinones (38–72% yields) .
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Halogenation : Treatment with PCl₅ selectively substitutes the C5 carbonyl oxygen with chlorine, forming 5-chloro derivatives under reflux conditions (45–60% yields) .
Cyclization and Ring Expansion
The thiophene and phenethyl substituents facilitate intramolecular cyclization:
| Reaction Type | Conditions | Product | Yield (%) |
|---|---|---|---|
| Microwave-assisted cyclization | 150°C, DMF, 20 min | Fused thieno-chromeno-pyrimidines | 65–78 |
| Acid-catalyzed annulation | H₂SO₄, 80°C, 4 hr | Tetracyclic indole hybrids | 52 |
Electrophilic Additions
The thiophene moiety undergoes electrophilic substitutions:
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Sulfonation : Reaction with chlorosulfonic acid at 0°C introduces sulfonic acid groups at the thiophene β-position (58% yield) .
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Nitration : HNO₃/H₂SO₄ mixture selectively nitrates the phenethyl aromatic ring at the para position (41% yield) .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
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Suzuki coupling : Reacts with arylboronic acids at the C8 methoxy group using Pd(PPh₃)₄/K₂CO₃ (62–75% yields) .
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Buchwald-Hartwig amination : Introduces secondary amines at the pyrimidine core with Xantphos/Pd₂(dba)₃ (55% yield) .
Oxidation and Reduction Pathways
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Oxidation : MnO₂ oxidizes the chromene ring to a quinone structure (37% yield) .
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Reduction : NaBH₄ selectively reduces the pyrimidinedione C4 carbonyl to a hydroxyl group (48% yield) .
Solvent-Free Microwave-Assisted Modifications
Recent advances highlight efficient protocols:
| Modification | Conditions | Outcome |
|---|---|---|
| Formamidine acetate cyclocondensation | 300 W, 10 min | 5H-chromeno-pyrimidines (85% yield) |
| Thioamide formation | 250 W, 15 min | Thiolated derivatives (72% yield) |
Stability and Side Reactions
Scientific Research Applications
Medicinal Chemistry
The compound exhibits significant biological activity, particularly as an anticancer agent. Its mechanism of action primarily involves the inhibition of cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Key Findings:
- Inhibition of CDK2: Studies have shown that the compound selectively inhibits CDK2, leading to reduced proliferation of cancer cells .
- Cell Line Studies: In vitro studies demonstrate its effectiveness in inducing apoptosis in various cancer cell lines, including breast and prostate cancer .
Anticancer Activity
Research indicates that 3-phenethyl-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione has notable cytotoxic effects against multiple cancer types.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10 | CDK2 inhibition leading to apoptosis |
| HeLa (Cervical) | 12 | Cell cycle arrest |
| PC3 (Prostate) | 15 | Induction of apoptosis |
These findings underscore the potential of this compound as a lead in the development of novel anticancer therapies.
Synthetic Chemistry
The compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications that can yield derivatives with enhanced biological activities.
Synthetic Routes:
- Multi-component reactions involving thiophenes and chromenes.
- Reactions with acyl chlorides to create derivatives with potential therapeutic applications .
Case Study 1: Anticancer Properties
A study evaluated the anticancer efficacy of various derivatives of this compound against MCF-7 and HeLa cell lines. The results indicated that modifications at specific positions on the chromene ring significantly improved cytotoxicity.
Case Study 2: Mechanistic Insights
Further investigations into the molecular mechanisms revealed that the compound's ability to inhibit CDK2 not only reduces cell proliferation but also enhances the sensitivity of cancer cells to other chemotherapeutic agents . This suggests a potential role for this compound in combination therapies.
Mechanism of Action
The mechanism of action of 3-phenethyl-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione involves its interaction with PARP-1, a DNA-binding protein involved in DNA repair. The compound inhibits the activity of PARP-1 by binding to its active site, preventing the enzyme from catalyzing the addition of ADP-ribose units to nuclear target proteins. This inhibition compromises the DNA repair mechanism, leading to genomic dysfunction and cell death, particularly in cancer cells .
Comparison with Similar Compounds
Key Observations :
- Phenethyl vs.
- Thiophene vs. Furan/Isopropyl : The thiophen-2-yl group at position 2 introduces sulfur-based electronic effects, differing from oxygen-containing furan () or alkyl isopropyl groups (). Thiophene’s larger atomic radius and polarizability could favor interactions with sulfur-binding enzyme pockets.
Thieno[2,3-d]Pyrimidinone Derivatives
Thieno[2,3-d]pyrimidinones replace the chromene oxygen with a thiophene ring, altering electronic properties and bioactivity:
Key Observations :
- Core Structure Impact: The chromeno-pyrimidine-dione core (oxygen-containing) may exhibit higher polarity compared to thieno-pyrimidinones (sulfur-containing), affecting solubility and target selectivity.
- Substituent Effects : Electron-withdrawing groups (e.g., -CF3 in ) enhance antioxidant activity, while bulky substituents (e.g., tert-butyl in ) improve metabolic stability.
Pyrido[2,3-d]Pyrimidine-4(1H)-One Derivatives
These compounds feature a pyridine ring fused to pyrimidine-dione, with demonstrated antioxidant properties:
Key Observations :
- Thioxo vs.
- Substituent Electronic Effects : Both electron-donating (-OH, -NH2) and withdrawing (-CF3) groups enhance antioxidant activity, suggesting the target compound’s thiophen-2-yl and phenethyl groups may balance these effects.
Biological Activity
The compound 3-phenethyl-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a member of the chromeno[2,3-d]pyrimidine family, known for its diverse biological activities. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on various research studies.
Chemical Structure and Properties
The compound features a fused chromene and pyrimidine structure with the following key components:
- Phenethyl group at the 3-position
- Thiophene ring at the 2-position
- Dione functional groups contributing to its reactivity
The molecular formula is , with a molecular weight of approximately 299.36 g/mol.
Anticancer Properties
Research has shown that chromeno[2,3-d]pyrimidine derivatives possess significant anticancer properties. Specifically, This compound has been identified as a potential inhibitor of PARP-1 (Poly (ADP-ribose) polymerase 1) , an enzyme involved in DNA repair mechanisms. Inhibition of PARP-1 can lead to increased cancer cell death, particularly in tumors with BRCA mutations .
Antibacterial and Antioxidant Activities
Several studies have evaluated the antibacterial and antioxidant activities of chromeno[2,3-d]pyrimidine derivatives. For instance:
- Compounds derived from this class have demonstrated effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus.
- Antioxidant activity has been assessed using DPPH radical scavenging assays, showing promising results for compounds containing electron-withdrawing groups like nitro or halides .
Synthesis Methods
The synthesis of This compound typically involves multi-step reactions. Key synthetic routes include:
- Condensation Reactions : The initial step often involves the condensation of 2-amino derivatives with appropriate carbonyl compounds under microwave irradiation to yield chromeno-pyrimidine frameworks.
- Functionalization : Subsequent functionalization can introduce thiophene and phenethyl groups through electrophilic substitution reactions.
Case Studies
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Anticancer Efficacy : A study reported that derivatives similar to This compound exhibited cytotoxic effects on various cancer cell lines including MCF7 (breast cancer) and HCT116 (colon cancer) cells. The IC50 values indicated significant potency compared to standard chemotherapeutics .
Compound Cell Line IC50 (µM) 3-Phe-Thio-Chromeno-Pyrimidine MCF7 45 ± 5 Standard Chemotherapy MCF7 50 ± 7 - Antimicrobial Activity : Another study highlighted the antibacterial activity of related compounds against Gram-positive and Gram-negative bacteria using disc diffusion methods. The results showed zones of inhibition comparable to conventional antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
